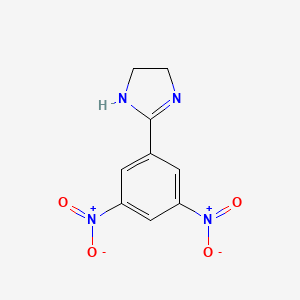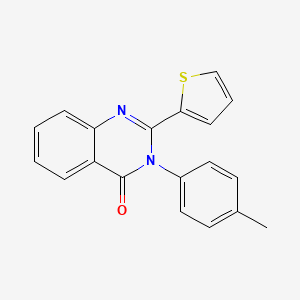![molecular formula C26H43NO B15150635 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a dimethylamino group, a nonylcyclohexyl group, and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Nonylcyclohexyl Group: Starting with cyclohexane, a Friedel-Crafts alkylation reaction can be used to introduce the nonyl group.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a similar organometallic reaction.
Formation of the Propanone Backbone: The propanone backbone can be synthesized through an aldol condensation reaction.
Introduction of the Dimethylamino Group: Finally, the dimethylamino group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the nonylcyclohexyl group.
3-(Dimethylamino)-1-[4-(4-methylcyclohexyl)phenyl]propan-1-one: Has a methyl group instead of a nonyl group.
3-(Dimethylamino)-1-[4-(4-ethylcyclohexyl)phenyl]propan-1-one: Has an ethyl group instead of a nonyl group.
Uniqueness
The presence of the nonylcyclohexyl group in 3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one distinguishes it from other similar compounds, potentially imparting unique chemical and physical properties.
Properties
Molecular Formula |
C26H43NO |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one |
InChI |
InChI=1S/C26H43NO/c1-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)24-16-18-25(19-17-24)26(28)20-21-27(2)3/h16-19,22-23H,4-15,20-21H2,1-3H3 |
InChI Key |
AMVVOAHHTZLLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)
![N-(4-bromo-3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150578.png)
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)

![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
![2-methylpropyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B15150610.png)
![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
![4-methyl-N-{2-[13-({[(4-methylphenyl)sulfonyl]amino}acetyl)-1,4,10-trioxa-7,13-diazacyclopentadecan-7-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15150625.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)

![Ethyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B15150647.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150663.png)
